2-メチル-4-ペンタノイルフェニルボロン酸

説明

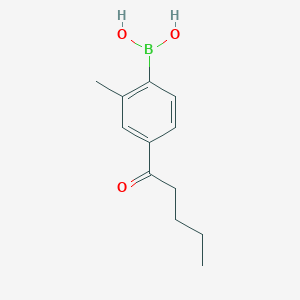

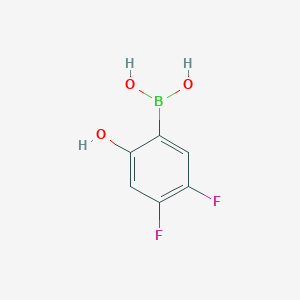

2-Methyl-4-pentanoylphenylboronic acid is a useful research compound. Its molecular formula is C12H17BO3 and its molecular weight is 220.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-4-pentanoylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-pentanoylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ボロン酸誘導体の合成

2-メチル-4-ペンタノイルフェニルボロン酸は、ボロン酸誘導体の合成に使用されます。これらの誘導体は、その親ボロン酸よりも研究されていませんが、ルイス酸性を高めているため、独自の反応性を示します。 それらはクロスカップリング反応で使用されており、医薬品化学および材料科学において潜在的な用途があります .

触媒作用

この化合物は、有機合成において触媒として機能することができます。 そのボロン酸基は、医薬品や農薬における炭素-炭素結合の形成に不可欠な鈴木-宮浦クロスカップリングを含む、さまざまな化学変換を促進することが知られています .

創薬

医薬品化学において、2-メチル-4-ペンタノイルフェニルボロン酸は、新規薬剤の開発に関与する可能性があります。 その構造により、プロテアソーム阻害剤や抗癌剤の設計において重要な、ボロン含有医薬品を作成することができます .

高分子化学

この化合物は、高分子化学において、ボロン酸官能基を高分子に導入するために使用できます。 これらの官能基は、自己修復特性や環境刺激に対する応答性など、独自の特性を付与することができます .

光電子材料

その電子特性により、2-メチル-4-ペンタノイルフェニルボロン酸は光電子材料に組み込むことができます。 有機発光ダイオード(OLED)や太陽電池の必須成分である有機半導体の改質に使用できます .

診断剤

2-メチル-4-ペンタノイルフェニルボロン酸のボロン酸部分は、さまざまな生体分子に結合できるため、診断剤の開発に役立ちます。 それは、生物学的サンプル中の糖または他のジオール含有化合物を検出するために使用できます .

ハイドロゲル統合型マイクロニードル

薬物送達のためのハイドロゲル統合型マイクロニードルアレイの革新は、2-メチル-4-ペンタノイルフェニルボロン酸などの化合物を利用しています。 これらのマイクロニードルは、正確な投与量の制御を必要とする治療に不可欠な、制御された薬物放出を促進することができます .

イメージング技術

2-メチル-4-ペンタノイルフェニルボロン酸のボロン酸基は、イメージング技術に使用できます。 それは、コントラスト剤として作用するか、または蛍光マーカーで標識されて、生物学的プロセスまたは構造を可視化することができます .

作用機序

Target of Action

Boronic acids, including 2-methyl-4-pentanoylphenylboronic acid, are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this reaction mechanism.

Mode of Action

The mode of action of 2-Methyl-4-pentanoylphenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This suggests that 2-Methyl-4-pentanoylphenylboronic acid may interact with its targets by donating organic groups.

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-4-pentanoylphenylboronic acid are likely related to the formation of carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 2-Methyl-4-pentanoylphenylboronic acid’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions result in the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Methyl-4-pentanoylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .

特性

IUPAC Name |

(2-methyl-4-pentanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIQDPYDEQZENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250242 | |

| Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793003-61-8 | |

| Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)

![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)